Ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate
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Overview
Description
Ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group in this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
5-(trifluoromethyl)pyrazine-2-carboxylic acid+ethanol→Ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
Oxidation: 5-(trifluoromethyl)pyrazine-2-carboxylic acid.
Reduction: Ethyl 5-(trifluoromethyl)pyrazine-2-carbinol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazine ring can participate in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate: Similar structure but different position of the trifluoromethyl group.
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring.
5-(trifluoromethyl)pyrazine-2-carboxylic acid: The carboxylic acid form of the compound.
The unique positioning of the trifluoromethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7F3N2O2 |
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Molecular Weight |
220.15 g/mol |
IUPAC Name |
ethyl 5-(trifluoromethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-13-6(4-12-5)8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
LUMVBUHAHPBPQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
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